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molecular formula C12H14N2O2 B8557616 2h-Pyrrolo[2,3-b]pyridin-2-one,5-acetyl-1,3-dihydro-1,3,3-trimethyl-

2h-Pyrrolo[2,3-b]pyridin-2-one,5-acetyl-1,3-dihydro-1,3,3-trimethyl-

Cat. No. B8557616
M. Wt: 218.25 g/mol
InChI Key: GPRHFGJXEXJYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05767128

Procedure details

Under argon, suspend 482 mg (11.37 mmol) of lithium chloride and 90 mg (7.84×10-5 mol) of tetrakis(triphenylphosphine)palladium in 10 ml of anhydrous toluene. Add to that suspension a solution of 1 g (3.92 mmol) of 1,3-dihydro-1,3,3-trimethyl-5-bromo-2H-pyrrolo[2,3-b]pyridin-2-one and 1.46 mg (4.04 mmol) of (1-ethoxyvinyl)tributyltin in 20 ml of anhydrous toluene. After 5 hours at reflux, evaporate off the solvent and take up the residue in a 1:1 mixture (30 ml) of dioxane and 10% hydrochloric acid. After 30 minutes' stirring at room temperature, evaporate off the dioxane. Filter off the resulting tin salts over Celite. Extract the filtrate with dichloromethane and dry over magnesium sulfate. After purification on a silica column, 780 mg of the title product are obtained in a yield of 90% ##STR59##
Quantity
482 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.46 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
90 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[CH3:3][N:4]1[C:8]2=[N:9][CH:10]=[C:11](Br)[CH:12]=[C:7]2[C:6]([CH3:15])([CH3:14])[C:5]1=[O:16].[CH2:17]([O:19]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:18]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:3][N:4]1[C:8]2=[N:9][CH:10]=[C:11]([C:17](=[O:19])[CH3:18])[CH:12]=[C:7]2[C:6]([CH3:15])([CH3:14])[C:5]1=[O:16] |f:0.1,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
482 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(C(C=2C1=NC=C(C2)Br)(C)C)=O
Name
Quantity
1.46 mg
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
90 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 5 hours at reflux
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporate off the solvent
CUSTOM
Type
CUSTOM
Details
evaporate off the dioxane
FILTRATION
Type
FILTRATION
Details
Filter off the resulting tin salts over Celite
EXTRACTION
Type
EXTRACTION
Details
Extract the filtrate with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After purification on a silica column, 780 mg of the title product
CUSTOM
Type
CUSTOM
Details
are obtained in a yield of 90%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C(C(C=2C1=NC=C(C2)C(C)=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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